molecular formula C14H10BrCl2NO B5062517 3-bromo-N-(2,5-dichlorophenyl)-4-methylbenzamide

3-bromo-N-(2,5-dichlorophenyl)-4-methylbenzamide

Cat. No.: B5062517
M. Wt: 359.0 g/mol
InChI Key: ZRSDTIAWHGXNCJ-UHFFFAOYSA-N
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Description

3-bromo-N-(2,5-dichlorophenyl)-4-methylbenzamide is an aromatic amide compound characterized by the presence of bromine, chlorine, and methyl substituents on its benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2,5-dichlorophenyl)-4-methylbenzamide typically involves the following steps:

    Amidation: The formation of the amide bond involves reacting the brominated benzene derivative with 2,5-dichloroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining optimal temperature and pressure conditions to favor the desired reaction pathway.

    Purification Techniques: Utilizing techniques such as recrystallization, column chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2,5-dichlorophenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

3-bromo-N-(2,5-dichlorophenyl)-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,5-dichlorophenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The bromine and chlorine atoms may facilitate binding to certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(2,5-dichlorophenyl)benzamide: Lacks the methyl group, which may affect its chemical properties and biological activity.

    4-methyl-N-(2,5-dichlorophenyl)benzamide: Lacks the bromine atom, which may influence its reactivity and interactions.

Properties

IUPAC Name

3-bromo-N-(2,5-dichlorophenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrCl2NO/c1-8-2-3-9(6-11(8)15)14(19)18-13-7-10(16)4-5-12(13)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSDTIAWHGXNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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